molecular formula C16H16N4OS B1223645 N-(4-tert-butyl-2-thiazolyl)-6-quinoxalinecarboxamide

N-(4-tert-butyl-2-thiazolyl)-6-quinoxalinecarboxamide

Cat. No. B1223645
M. Wt: 312.4 g/mol
InChI Key: OIUCYBOEOOSATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-2-thiazolyl)-6-quinoxalinecarboxamide is a quinoxaline derivative.

Scientific Research Applications

  • CFTR Potentiator Discovery :

    • The discovery of Quinolinone-3-carboxamide 1, a novel CFTR potentiator, involved extensive research in structure-activity relationship studies, leading to the identification of an investigational drug candidate for the treatment of cystic fibrosis patients. This reflects the compound's potential in therapeutic applications (Hadida et al., 2014).
  • Antimalarial Drug Candidate Development :

    • N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was developed through a public-private partnership. This molecule, designed based on chemical and pharmacokinetic considerations, exhibited excellent activity against Plasmodium falciparum and rodent malaria parasites, demonstrating the compound's efficacy in antimalarial drug development (O’Neill et al., 2009).
  • Synthesis and Applications in Organic Chemistry :

    • A study on metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as ecofriendly ester sources highlights the compound's utility in organic synthesis. This process allows for the efficient preparation of various quinoxaline-3-carbonyl compounds, showcasing its versatility in chemical synthesis (Xie et al., 2019).
  • Chemical Reaction Mechanisms :

    • Research on s-Block-Metal-Mediated Hydroamination of Diphenylbutadiyne with Primary Arylamines indicates the compound's role in facilitating specific chemical reactions, thereby contributing to the understanding of reaction mechanisms and pathways (Younis et al., 2015).
  • Insecticidal and Antibacterial Properties :

    • Studies have been conducted on the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, revealing the compound's potential in developing environmentally benign pest regulators with good insecticidal activities (Wang et al., 2011).

properties

Product Name

N-(4-tert-butyl-2-thiazolyl)-6-quinoxalinecarboxamide

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)quinoxaline-6-carboxamide

InChI

InChI=1S/C16H16N4OS/c1-16(2,3)13-9-22-15(19-13)20-14(21)10-4-5-11-12(8-10)18-7-6-17-11/h4-9H,1-3H3,(H,19,20,21)

InChI Key

OIUCYBOEOOSATB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC=CN=C3C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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